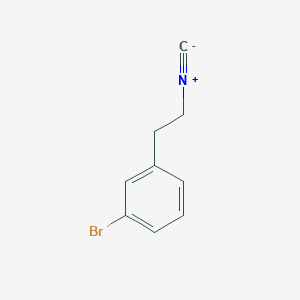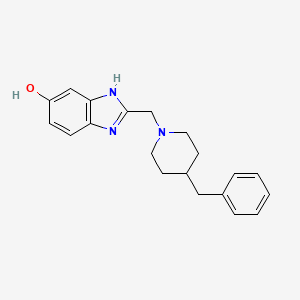![molecular formula C21H28N2 B12530977 (1R,2R)-N~1~,N~2~-Bis[(1S)-1-phenylethyl]cyclopentane-1,2-diamine CAS No. 678991-68-9](/img/structure/B12530977.png)
(1R,2R)-N~1~,N~2~-Bis[(1S)-1-phenylethyl]cyclopentane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-N~1~,N~2~-Bis[(1S)-1-phenylethyl]cyclopentane-1,2-diamine is a chiral diamine compound known for its applications in asymmetric synthesis and catalysis. This compound is characterized by its two chiral centers, making it an important ligand in the formation of metal complexes used in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-N~1~,N~2~-Bis[(1S)-1-phenylethyl]cyclopentane-1,2-diamine typically involves the following steps:
Reductive Amination: Starting from cyclopentanone, the compound undergoes reductive amination with (1S)-1-phenylethylamine in the presence of a reducing agent such as sodium borohydride.
Trialkylation: The intermediate product is then subjected to trialkylation using alkyl halides under basic conditions.
Saponification: The resulting product undergoes saponification to remove any ester groups, yielding the desired diamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-N~1~,N~2~-Bis[(1S)-1-phenylethyl]cyclopentane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
(1R,2R)-N~1~,N~2~-Bis[(1S)-1-phenylethyl]cyclopentane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: Employed in the synthesis of chiral molecules that are important in biological studies.
Medicine: Investigated for its potential use in the development of chiral drugs, where the activity of a drug can be dependent on its chirality.
Industry: Utilized in the production of fine chemicals and pharmaceuticals, where enantiomerically pure compounds are required.
Mechanism of Action
The mechanism by which (1R,2R)-N~1~,N~2~-Bis[(1S)-1-phenylethyl]cyclopentane-1,2-diamine exerts its effects involves the formation of metal complexes. These complexes can catalyze various chemical reactions by providing a chiral environment that favors the formation of one enantiomer over the other. The molecular targets and pathways involved include coordination with transition metals such as ruthenium, palladium, and platinum, which are commonly used in asymmetric catalysis.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-Cyclopentane-1,2-diamine: A simpler diamine with similar chiral properties but lacking the phenylethyl groups.
(1R,2R)-1,2-Diphenylethylenediamine: Another chiral diamine used in asymmetric synthesis, known for its high enantioselectivity.
(1R,2R)-trans-1,2-Cyclopentanediamine dihydrochloride: A salt form of a similar diamine, used in various chemical reactions.
Uniqueness
What sets (1R,2R)-N~1~,N~2~-Bis[(1S)-1-phenylethyl]cyclopentane-1,2-diamine apart is its specific chiral configuration and the presence of phenylethyl groups, which enhance its ability to form stable and selective metal complexes. This makes it particularly valuable in the field of asymmetric catalysis, where the precise control of stereochemistry is crucial.
Properties
CAS No. |
678991-68-9 |
|---|---|
Molecular Formula |
C21H28N2 |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
(1R,2R)-1-N,2-N-bis[(1S)-1-phenylethyl]cyclopentane-1,2-diamine |
InChI |
InChI=1S/C21H28N2/c1-16(18-10-5-3-6-11-18)22-20-14-9-15-21(20)23-17(2)19-12-7-4-8-13-19/h3-8,10-13,16-17,20-23H,9,14-15H2,1-2H3/t16-,17-,20+,21+/m0/s1 |
InChI Key |
RRQDNKPECUJXQX-ZCLUNYJNSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N[C@@H]2CCC[C@H]2N[C@@H](C)C3=CC=CC=C3 |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2CCCC2NC(C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-Hydroxy-2-methyl-1-(3-methylbenzoyl)-1h-indol-3-yl]acetic acid](/img/structure/B12530894.png)
![4-[2-Methoxy-4-(prop-2-en-1-yl)phenoxy]-7-nitro-2,1,3-benzoxadiazole](/img/structure/B12530899.png)

![2-[Chloro(dinitro)methyl]-1,3,5-triazine](/img/structure/B12530909.png)
![6-(Furan-2-yl)-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12530913.png)




![2-{4-[2-(Morpholin-4-yl)ethoxy]phenyl}-6-phenylpyrimidin-4(1H)-one](/img/structure/B12530939.png)

![(4,5-Dihydro-1H-imidazol-2-yl)-[4-(4-methoxy-phenylsulfanyl)-phenyl]-amine](/img/structure/B12530946.png)

boranyl](/img/structure/B12530955.png)
